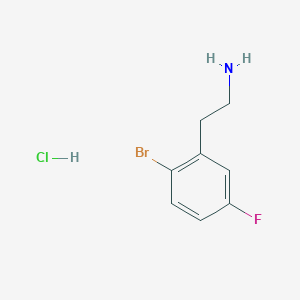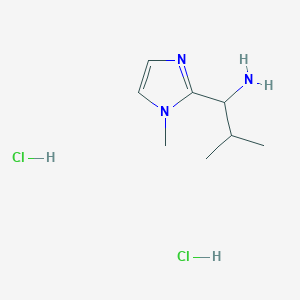
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 2-methyl-1-aminopropan-1-ol in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization.
Common methods for synthesizing imidazole derivatives include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- From alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods: Industrial production methods for imidazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Cyclization
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Hydrogen peroxide, potassium permanganate
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Substitution reagents : Alkyl halides, acyl chlorides
- Cyclization conditions : Acid or base catalysis, elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
科学的研究の応用
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
- Biology : Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
- Medicine : Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic activities.
- Industry : Utilized in the development of new materials, such as dyes for solar cells and other optical applications .
作用機序
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds: Some similar compounds include:
- Clemizole : An antihistaminic agent
- Etonitazene : An analgesic
- Enviroxime : An antiviral
- Astemizole : An antihistaminic agent
- Omeprazole : An antiulcer agent
- Pantoprazole : An antiulcer agent
- Thiabendazole : An antihelmintic
- Metronidazole : A bactericidal agent
Uniqueness: What sets 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C8H17Cl2N3 |
|---|---|
分子量 |
226.14 g/mol |
IUPAC名 |
2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)7(9)8-10-4-5-11(8)3;;/h4-7H,9H2,1-3H3;2*1H |
InChIキー |
FASZREKTPBCKMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC=CN1C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


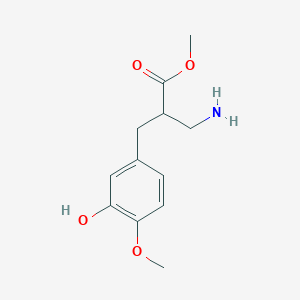


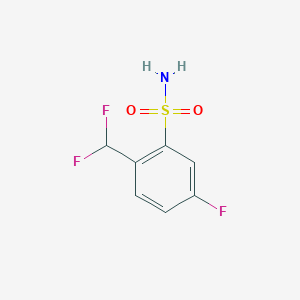
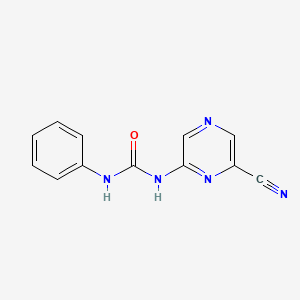

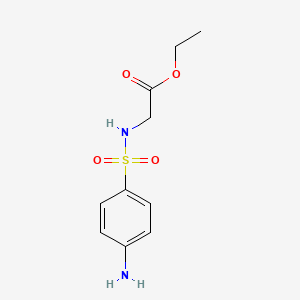
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)

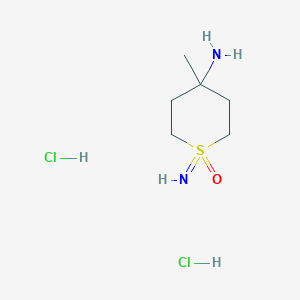
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
